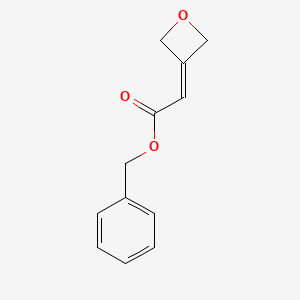

Benzyl 2-(oxetan-3-ylidene)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(oxetan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQLRHRBQDOIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)OCC2=CC=CC=C2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716722 | |

| Record name | Benzyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242160-03-7 | |

| Record name | Benzyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(oxetan-3-ylidene)acetate: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Oxetanes in Medicinal Chemistry

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular architectures that can address complex biological targets with enhanced precision and efficacy. In this context, strained heterocyclic scaffolds have garnered significant attention for their ability to impart unique conformational constraints and physicochemical properties upon bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its inherent ring strain, coupled with its capacity to act as a hydrogen bond acceptor, allows it to serve as a versatile surrogate for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[1] This strategic replacement can lead to improvements in critical drug-like properties, including metabolic stability and aqueous solubility.[2]

This guide focuses on a key exemplar of this chemical class: Benzyl 2-(oxetan-3-ylidene)acetate . This molecule uniquely combines the advantageous features of the oxetane ring with an α,β-unsaturated ester, presenting a reactive yet stable building block. Its classification as a "Protein Degrader Building Block" underscores its growing importance in the development of novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs).[3] Herein, we provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its application in the rational design of next-generation therapeutics.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[4] Its core structure features an exocyclic double bond on the oxetane ring, conjugated with a benzyl-protected carboxyl group. This arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1242160-03-7 | [3] |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| Appearance | White Solid | [4] |

| Purity | ≥97% | [3] |

| Storage | 2-8°C or Room Temperature | [3][4] |

| InChI Key | HHQLRHRBQDOIQS-UHFFFAOYSA-N | [4][5] |

Synthesis of this compound: A Mechanistic Approach

The construction of the exocyclic alkene on the oxetane ring is most effectively achieved through olefination reactions of a carbonyl group. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is the method of choice for this transformation, particularly when synthesizing α,β-unsaturated esters.[6][7][8] The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the traditional Wittig reaction.[6] This enhanced nucleophilicity allows for efficient reaction with ketones, such as oxetan-3-one. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[9]

The synthesis of this compound commences with the preparation of the requisite phosphonate reagent, benzyl (diethoxyphosphoryl)acetate, via the Michaelis-Arbuzov reaction between triethyl phosphite and benzyl bromoacetate. The subsequent HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to oxetan-3-one. The resulting intermediate collapses to form the desired alkene product and diethyl phosphate.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is based on established procedures for the synthesis of analogous α,β-unsaturated esters from ketones.[10]

Materials:

-

Oxetan-3-one

-

Benzyl (diethoxyphosphoryl)acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath.

-

To the cooled suspension, add a solution of benzyl (diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF dropwise via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

-

Olefination Reaction: Cool the solution of the phosphonate carbanion to 0°C. Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the oxetan-3-one spot is no longer visible.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0°C.

-

Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific, experimentally derived spectroscopic data for this compound is not widely available in the public domain, its structure allows for the prediction of key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (multiplets in the aromatic region, ~7.3-7.4 ppm, and a singlet for the benzylic CH₂ group, ~5.2 ppm). The protons on the oxetane ring will appear as multiplets in the aliphatic region, and the vinylic proton will be a singlet or a narrow multiplet.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon (~165-170 ppm). The aromatic carbons of the benzyl group will resonate in the ~128-136 ppm range. The carbons of the oxetane ring and the exocyclic double bond will have distinct chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the α,β-unsaturated ester at approximately 1715-1730 cm⁻¹. A C=C stretching vibration will be observed around 1650 cm⁻¹. The C-O stretching of the ether and ester groups will appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 204.08. Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and other fragments corresponding to the oxetane-containing portion of the molecule.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the α,β-unsaturated ester functionality. This moiety can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and reductions. The oxetane ring itself is generally stable under many reaction conditions, making it a robust scaffold for further chemical elaboration.[11]

Role as a Linker in PROTACs

The primary application of this compound in drug discovery is as a linker component in the design of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[8][11]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[1][11] The linker must orient the POI and the E3 ligase in a manner that facilitates the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[8]

This compound offers several advantages as a PROTAC linker building block:

-

Conformational Rigidity: The exocyclic double bond and the oxetane ring introduce a degree of conformational rigidity to the linker. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and improve degradation potency.[1]

-

Defined Geometry: The stereochemistry of the double bond and the defined three-dimensional shape of the oxetane ring provide a well-defined vector for connecting the two ligands of the PROTAC.

-

Chemical Handle: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand.

Illustrative PROTAC Assembly Workflow

The following diagram illustrates the conceptual workflow for incorporating this compound into a PROTAC.

Caption: Conceptual workflow for PROTAC synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a conformationally rigid oxetane scaffold and a versatile α,β-unsaturated ester functionality makes it a valuable building block for the construction of complex and highly functionalized molecules. Its role as a linker component in PROTACs highlights the growing importance of linkerology in this exciting therapeutic modality. As our understanding of the structural requirements for efficient protein degradation continues to grow, we can anticipate that building blocks like this compound will play an increasingly critical role in the development of novel therapeutics for a wide range of diseases. Further exploration of the reactivity of this compound and its incorporation into diverse molecular architectures will undoubtedly open new avenues for innovation in medicinal chemistry.

References

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8637–8662. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [Link]

-

PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1242160-03-7 [sigmaaldrich.com]

- 5. 1242160-03-7(this compound) | Kuujia.com [kuujia.com]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

A Technical Guide to Benzyl 2-(oxetan-3-ylidene)acetate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Benzyl 2-(oxetan-3-ylidene)acetate (CAS Number: 1242160-03-7). We will delve into its synthesis via the Wittig reaction, outline its key characterization parameters, and explore the strategic importance of the oxetane moiety that makes this compound a valuable building block in medicinal chemistry.

Introduction: The Strategic Value of the Oxetane Moiety

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical properties is relentless. The oxetane ring, a four-membered ether, has emerged as a particularly valuable motif.[1] Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more common functionalities like gem-dimethyl or carbonyl groups.[2][3] The oxetane unit is characterized by its small size, polarity, and three-dimensional structure, which can lead to improved binding interactions with biological targets and provide avenues for intellectual property protection.[1][2]

This compound is an exemplar of a building block designed to leverage these benefits. It combines the advantageous oxetane ring with an exocyclic α,β-unsaturated ester, a versatile functional group for further chemical elaboration. This guide will provide the necessary technical details to synthesize and characterize this compound, enabling its application in innovative drug design programs.

Synthesis of this compound

The most direct and reliable route to this compound is through the Wittig reaction. This Nobel Prize-winning olefination method allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[4] In this case, oxetan-3-one is reacted with a stabilized phosphorus ylide, Benzyl (triphenylphosphoranylidene)acetate.

The synthesis can be logically broken down into two main stages: the preparation of the Wittig reagent and the subsequent olefination reaction.

Stage 1: Synthesis of the Wittig Reagent - Benzyl (triphenylphosphoranylidene)acetate

The necessary ylide, Benzyl (triphenylphosphoranylidene)acetate, is readily prepared from the corresponding phosphonium salt, (Benzyloxycarbonylmethyl)triphenylphosphonium bromide. The deprotonation of the phosphonium salt with a suitable base generates the ylide.

Experimental Protocol: Preparation of Benzyl (triphenylphosphoranylidene)acetate

-

Materials:

-

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

-

Procedure:

-

Dissolve (Benzyloxycarbonylmethyl)triphenylphosphonium bromide (1.0 eq) and NaOH (0.5 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for 1 hour.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with deionized water to remove any remaining salts.

-

Separate the organic layer and concentrate it under reduced pressure to yield Benzyl (triphenylphosphoranylidene)acetate as a white to off-white powder.[4]

-

-

Causality of Experimental Choices:

-

The use of a relatively mild base like sodium hydroxide is sufficient to deprotonate the acidic proton adjacent to the phosphonium and carbonyl groups.

-

Dichloromethane is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction.

-

The aqueous wash is a critical step to remove the sodium bromide byproduct, simplifying the purification of the ylide.

-

Stage 2: The Wittig Reaction - Formation of this compound

With the stabilized ylide in hand, the next step is the olefination of oxetan-3-one. The stabilized nature of the ylide generally favors the formation of the more thermodynamically stable (E)-alkene isomer.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Oxetan-3-one

-

Benzyl (triphenylphosphoranylidene)acetate (1.1 - 1.3 eq)

-

Dry Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate mixture)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxetan-3-one (1.0 eq) in a dry solvent such as dichloromethane or THF.

-

Add Benzyl (triphenylphosphoranylidene)acetate (1.1 - 1.3 eq) to the solution at room temperature.

-

Stir the reaction mixture overnight. Monitor the reaction by TLC until the starting material (oxetan-3-one) is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude mixture by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.

-

-

Self-Validating System and Trustworthiness:

-

The progress of the reaction should be carefully monitored by TLC. The appearance of a new spot with a different Rf value from the starting materials and the disappearance of the oxetan-3-one spot will indicate product formation.

-

The purification by column chromatography is essential to separate the product from the triphenylphosphine oxide. The distinct polarities of the product and the byproduct allow for effective separation.

-

Workflow Diagram for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1242160-03-7 | [5] |

| Molecular Formula | C₁₂H₁₂O₃ | [5] |

| Molecular Weight | 204.22 g/mol | [5] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥97% | [5] |

| Storage | Refrigerator (2-8°C), Sealed in dry conditions | BLD Pharm |

Predicted Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of δ 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzyl CH₂: A singlet around δ 5.2 ppm for the two protons of the benzylic methylene group.

-

Vinylic Proton: A singlet or a narrow triplet (due to allylic coupling) around δ 5.8-6.2 ppm for the proton on the exocyclic double bond.

-

Oxetane CH₂: Two triplets or multiplets in the range of δ 4.8-5.1 ppm for the two methylene groups of the oxetane ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A peak around δ 165-170 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Several peaks between δ 127-136 ppm for the carbons of the phenyl ring.

-

Vinylic Carbons: Two peaks in the olefinic region (δ 110-150 ppm) for the carbons of the C=C double bond.

-

Benzyl CH₂ Carbon: A peak around δ 66-68 ppm.

-

Oxetane Carbons: Peaks in the range of δ 60-80 ppm for the carbons of the oxetane ring.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=C Stretch (Alkene): An absorption band around 1640-1660 cm⁻¹.

-

C-O Stretch (Ether and Ester): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 204.

-

Key Fragments: Expect to see a prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, and fragments resulting from the loss of the benzyl group or parts of the ester and oxetane moieties.

-

Applications and Future Outlook

The primary application for this compound lies in its use as a versatile building block in drug discovery and medicinal chemistry.[1] The oxetane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving key drug-like properties.[2][3]

Diagram of Oxetane as a Bioisostere

Caption: Oxetane as a beneficial bioisostere in drug design.

The α,β-unsaturated ester functionality provides a handle for a variety of synthetic transformations, including:

-

Michael additions for the introduction of diverse substituents.

-

Cycloaddition reactions.

-

Reduction or modification of the ester group.

By incorporating this compound into lead compounds, medicinal chemists can explore new chemical space and potentially overcome challenges related to poor solubility, rapid metabolism, or off-target toxicity.[1] As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, building blocks like this compound will play an increasingly important role in the development of the next generation of medicines.

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(5), 1836–1846.

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

- Jahn, U. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11667–11725.

- Wipf, P., & Minion, D. J. (2005). Oxetanes as probes for chemical biology. Bioorganic & Medicinal Chemistry, 13(23), 6325–6336.

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

Sources

Benzyl 2-(oxetan-3-ylidene)acetate molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of Benzyl 2-(oxetan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional organic molecule of significant interest in modern medicinal chemistry. Its structure is characterized by three key components: a strained four-membered oxetane ring, an exocyclic α,β-unsaturated ester, and a benzyl protecting group. The oxetane moiety is increasingly utilized as a "smart" scaffold to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while mitigating lipophilicity.[1][2] This guide provides a comprehensive analysis of the molecule's structure, a detailed protocol for its stereoselective synthesis via the Horner-Wadsworth-Emmons reaction, an in-depth examination of its spectroscopic signature, and insights into its reactivity and application as a versatile building block in drug discovery, particularly in the construction of protein degraders.[3]

The Ascendance of the Oxetane Motif in Drug Design

The discovery and development of novel chemical entities in pharmacology are frequently hindered by suboptimal physicochemical properties. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for property modulation.[4] Its inherent ring strain (approximately 25.5 kcal/mol) and the polarized C-O bonds make the oxygen lone pairs highly accessible, rendering it a strong hydrogen-bond acceptor.[5]

From a drug design perspective, incorporating an oxetane can confer several advantages:

-

Improved Solubility: The polar ether functionality enhances interaction with water, often improving the aqueous solubility of a parent molecule.[1]

-

Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more common alkyl groups.

-

Reduced Lipophilicity: Substitution of a gem-dimethyl group with an oxetane can decrease the lipophilicity (logP) of a compound, which is often desirable for optimizing pharmacokinetic profiles.[1]

-

Vectorial Exit: The defined, rigid geometry of the oxetane ring can influence the binding conformation of a molecule to its target protein, providing a specific vector for further structural elaboration.

This compound serves as an exemplary building block that carries these benefits, pre-packaged with a reactive handle for further chemical modification.

Molecular Structure and Physicochemical Profile

The structure of this compound (CAS: 1242160-03-7) is a precise arrangement of its constituent parts, each contributing to its overall chemical personality.

Core Structural Features

-

Oxetane Ring: A puckered, four-membered heterocycle that imparts the desirable physicochemical properties discussed above. Unlike planar systems, the puckered conformation (puckering angle can be ~16° in substituted oxetanes) minimizes eclipsing strain.[1][2]

-

Exocyclic Alkene: The C=C double bond is conjugated with the carbonyl group of the ester, forming an α,β-unsaturated system. This functionality is a Michael acceptor, making it amenable to conjugate addition reactions.

-

Benzyl Ester: The benzyl group serves as a common protecting group for the carboxylic acid. It can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the free acid for subsequent amide coupling or other transformations.

Stereochemistry and Geometry

The predominant synthetic route, the Horner-Wadsworth-Emmons (HWE) reaction, is known for its high stereoselectivity, producing predominantly the (E)-alkene.[6][7] This is due to the thermodynamic favorability of the transition state that leads to the trans-orientation of the larger substituents on the double bond.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1242160-03-7 | [3] |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| SMILES | O=C(OCC1=CC=CC=C1)C=C2COC2 | |

| Family | Protein Degrader Building Blocks | [3] |

| Storage | Sealed in dry, 2-8°C |

Synthesis: The Horner-Wadsworth-Emmons Approach

The most efficient and stereoselective method for constructing the exocyclic double bond in this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[8][9] This reaction involves the olefination of a ketone (oxetan-3-one) with a stabilized phosphonate carbanion.[7]

Reaction Mechanism

The HWE reaction proceeds through a well-defined pathway that ensures high (E)-selectivity. The key advantage over the classic Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification significantly.[6][7]

Diagram: Horner-Wadsworth-Emmons Reaction Mechanism

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar HWE reactions.[8]

Objective: To synthesize this compound from oxetan-3-one and benzyl 2-(diethylphosphoryl)acetate.

Materials:

-

Benzyl 2-(diethylphosphoryl)acetate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Oxetan-3-one (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to 0°C in an ice bath.

-

Ylide Formation: Carefully add sodium hydride (60% dispersion) to the cooled THF. Stir the suspension. Add benzyl 2-(diethylphosphoryl)acetate dropwise via syringe over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

-

Reaction: Add oxetan-3-one dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil.

Structural Elucidation by Spectroscopy

Characterization of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on characteristic values for the constituent functional groups.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Rationale / Assignment |

| ¹H NMR | Aromatic Protons | 7.30 - 7.45 ppm (m, 5H) | Protons of the phenyl ring of the benzyl group. |

| Vinylic Proton | ~6.0 ppm (t, J ≈ 2.5 Hz, 1H) | Olefinic proton (=CH), coupled to the two adjacent oxetane CH₂ protons. | |

| Benzylic Protons | 5.20 ppm (s, 2H) | -O-CH₂ -Ph protons. | |

| Oxetane Protons | 5.0 - 5.1 ppm (m, 2H) | -C=C-CH₂ -O-, allylic to the double bond and adjacent to the ether oxygen. | |

| Oxetane Protons | 4.9 - 5.0 ppm (t, J ≈ 2.5 Hz, 2H) | -C-CH₂ -O-, coupled to the vinylic proton. | |

| ¹³C NMR | Ester Carbonyl | ~166 ppm | C =O of the α,β-unsaturated ester. |

| Alkene Carbon (β) | ~150 ppm | C =CH- of the exocyclic double bond. | |

| Aromatic Carbon (ipso) | ~135 ppm | Quaternary carbon of the phenyl ring attached to the CH₂ group. | |

| Aromatic Carbons | 128 - 129 ppm | CH carbons of the phenyl ring. | |

| Alkene Carbon (α) | ~118 ppm | C=C H- of the exocyclic double bond. | |

| Oxetane Carbons | ~75 ppm | C H₂ carbons of the oxetane ring. | |

| Benzylic Carbon | ~67 ppm | -O-C H₂-Ph carbon. | |

| IR Spec. | C=O Stretch | ~1715 cm⁻¹ | Conjugated ester carbonyl. |

| C=C Stretch | ~1650 cm⁻¹ | Alkene double bond. | |

| C-O Stretch | 1250 - 1100 cm⁻¹ | Characteristic stretches for the ester and ether C-O bonds. | |

| Mass Spec. | Molecular Ion [M]⁺ | 204.0786 m/z (Exact Mass) | Calculated for C₁₂H₁₂O₃. |

Reactivity and Applications in Drug Discovery

This compound is not merely a static structure but a dynamic tool for molecular construction. Its value lies in the orthogonal reactivity of its functional groups.

Key Reactive Sites

-

Michael Acceptor: The electron-deficient β-carbon of the α,β-unsaturated ester is susceptible to nucleophilic attack by soft nucleophiles (e.g., thiols, secondary amines) in a Michael addition reaction. This allows for the covalent linkage of the scaffold to proteins or other molecules.

-

Ester Hydrolysis/Amidation: The benzyl ester can be deprotected via hydrogenolysis to yield the free carboxylic acid. This acid is a key handle for forming amide bonds, a cornerstone of medicinal chemistry, allowing it to be coupled to amines on other fragments or biomolecules.

-

Oxetane Ring Opening: While generally stable, the strained oxetane ring can be opened under specific, often Lewis acidic, conditions.[5] This provides a pathway to 1,3-difunctionalized linear structures, further expanding its synthetic utility.

Workflow in PROTAC and Degrader Development

The classification of this molecule as a "Protein Degrader Building Block" points to its utility in constructing Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Diagram: Application Workflow in Drug Discovery

In this workflow, the building block is sequentially elaborated. First, the benzyl group is removed. The resulting carboxylic acid is then coupled to a linker attached to an E3 ligase ligand. Finally, a ligand for the target protein, often containing a cysteine residue, is attached via Michael addition to the α,β-unsaturated system. The oxetane moiety remains as a permanent, property-enhancing feature of the final molecule.

Conclusion

This compound is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its structure offers a valuable combination of a property-enhancing oxetane ring and two orthogonally reactive sites. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route for its synthesis. A thorough understanding of its molecular structure, spectroscopic properties, and chemical reactivity empowers researchers to effectively utilize this building block for the design and synthesis of sophisticated therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation.

References

- BenchChem. (2025). Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate.

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Oxetanes and Oxetan-3-ones. (n.d.).

- Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube.

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.

- PrepChem.com. (n.d.). Synthesis of benzyl acetate.

- BLD Pharm. (n.d.). 1242160-03-7|this compound.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

- The Dong Group. (n.d.). Oxetane Presentation.pptx.

- PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.

- ResearchGate. (n.d.). Synthesis of benzyl acetate from benzyl alcohol and acetyl acetonate ligand.

- Sadeq, Z. E., et al. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. University of Diyala.

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

- ChemicalBook. (n.d.). Benzyl acetate(140-11-4) 13C NMR spectrum.

- Orion Cientific. (n.d.). This compound, Package: 1g, Laibo Chem.

- PubChem. (n.d.). Benzyl acetate | C9H10O2 | CID 8785.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. calpaclab.com [calpaclab.com]

- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis of Benzyl 2-(oxetan-3-ylidene)acetate from Oxetan-3-one

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of benzyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry. The strategic incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including solubility and metabolic stability.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for accessing this important chemical entity.

Introduction: The Significance of the Oxetane Moiety

Oxetanes, four-membered cyclic ethers, have garnered substantial interest in medicinal chemistry as bioisosteric replacements for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] Their small, polar nature can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability by mitigating cytochrome P450 metabolism.[1] The synthesis of functionalized oxetanes, such as this compound, provides a versatile platform for introducing this desirable scaffold into complex molecules.[4][5]

Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

The core of this synthetic guide revolves around the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective synthesis of alkenes.[6][7] This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct during workup.[7][8][9]

In this context, the HWE reaction facilitates the olefination of oxetan-3-one with a stabilized phosphonate ylide derived from benzyl 2-(diethoxyphosphoryl)acetate to yield the target α,β-unsaturated ester. The reaction is known to predominantly form the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug discovery programs.[6][7]

Reaction Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is divided into two main stages: the preparation of the Horner-Wadsworth-Emmons reagent and the subsequent olefination reaction.

Part 1: Synthesis of Benzyl 2-(diethoxyphosphoryl)acetate (HWE Reagent)

The key phosphonate reagent is synthesized via the Michaelis-Arbuzov reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Benzyl bromoacetate | 5437-45-6 | 229.07 g/mol | 22.9 g | 0.10 mol |

| Triethyl phosphite | 122-52-1 | 166.16 g/mol | 18.3 g (20 mL) | 0.11 mol |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add benzyl bromoacetate.

-

Slowly add triethyl phosphite to the flask at room temperature with vigorous stirring.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, benzyl 2-(diethoxyphosphoryl)acetate, is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of this compound

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Benzyl 2-(diethoxyphosphoryl)acetate | 7396-44-3 | 286.26 g/mol | 28.6 g | 0.10 mol |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 4.4 g | 0.11 mol |

| Oxetan-3-one | 6704-31-0 | 72.06 g/mol | 7.2 g | 0.10 mol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 200 mL | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve benzyl 2-(diethoxyphosphoryl)acetate in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.

-

Cool the reaction mixture back to 0 °C.

-

Dissolve oxetan-3-one in 50 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The identity and purity of the synthesized this compound (CAS 1242160-03-7) should be confirmed by spectroscopic methods.[10]

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.30 (m, 5H), 5.95 (quint, J = 2.4 Hz, 1H), 5.20 (s, 2H), 5.15 (t, J = 2.4 Hz, 2H), 4.95 (t, J = 2.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 159.9, 135.5, 128.6, 128.4, 128.3, 110.1, 75.8, 72.1, 66.8 |

Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. Key checkpoints include:

-

Monitoring Hydrogen Evolution: The cessation of hydrogen gas evolution during the addition of the phosphonate to the sodium hydride suspension provides a clear visual confirmation of carbanion formation.

-

TLC Analysis: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, ensuring that the reaction is not prematurely quenched or allowed to proceed for an unnecessarily long duration, which could lead to side product formation.

-

Spectroscopic Confirmation: The provided NMR data serves as a benchmark for the successful synthesis of the target compound. Any significant deviation from these spectral patterns would indicate the presence of impurities or an incorrect product.

By adhering to this detailed protocol and utilizing the embedded validation steps, researchers can confidently and reproducibly synthesize high-purity this compound for their drug discovery and development endeavors.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new solution for an old problem? Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XIII. Darstellung und einige Reaktionen von Phosphinoxiden. Chemische Berichte, 92(10), 2499-2505. [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [Link]

-

American Elements. (n.d.). Benzyl 2-(diethoxyphosphoryl)acetate. [Link]

-

PubChem. (n.d.). Benzyl (diethoxyphosphoryl)acetate. [Link]

-

PubChem. (n.d.). Benzyl bromoacetate. [Link]

-

PubChem. (n.d.). Oxetan-3-one. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry (2016) | James A. Bull | 353 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. calpaclab.com [calpaclab.com]

Benzyl 2-(oxetan-3-ylidene)acetate spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 2-(oxetan-3-ylidene)acetate

This guide provides a detailed analysis of the expected spectroscopic signature of this compound, a molecule of interest to researchers in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific compound, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to be a practical resource for scientists engaged in the synthesis and analysis of novel oxetane-based compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that each contribute distinct features to its overall spectroscopic profile. The molecule consists of a four-membered oxetane ring, an exocyclic α,β-unsaturated ester, and a benzyl ester group. Understanding the interplay of these components is critical for accurate spectral interpretation.

The oxetane ring, a strained cyclic ether, influences the chemical environment of adjacent protons and carbons.[1] The α,β-unsaturated system leads to characteristic shifts in both NMR and IR spectroscopy due to electron delocalization.[2][3] The benzyl group provides a distinct set of aromatic signals and a predictable fragmentation pattern in mass spectrometry.

Below is a diagram of the molecular structure with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, benzylic, vinylic, and oxetane protons. The expected chemical shifts (in ppm, relative to TMS) are detailed below.

-

Aromatic Protons (H-Ar): The five protons on the benzyl group's phenyl ring are expected to appear in the range of 7.30-7.45 ppm . Due to similar electronic environments, these signals may overlap to form a complex multiplet.[4]

-

Benzylic Protons (H-12): The two protons of the benzylic methylene group (CH₂) are chemically equivalent and are expected to produce a singlet at approximately 5.10-5.20 ppm .[5]

-

Vinylic Proton (H-5): The vinylic proton, being in the α-position to the carbonyl group, will be deshielded and is predicted to appear as a singlet in the range of 5.80-6.20 ppm .[6][7]

-

Oxetane Protons (H-4): The two methylene groups of the oxetane ring are diastereotopic. The protons on C4, adjacent to the exocyclic double bond, are predicted to appear as a triplet around 4.90-5.10 ppm . The protons on C2, adjacent to the oxygen atom, are expected to be further downfield, appearing as a triplet around 4.60-4.80 ppm .[8][9]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

-

Carbonyl Carbon (C-11): The ester carbonyl carbon is expected to resonate in the range of 165-175 ppm .[10][11]

-

Aromatic Carbons (C-Ar): The carbons of the phenyl ring will appear in the aromatic region of 127-136 ppm . The ipso-carbon (attached to the benzylic CH₂) will likely be at the downfield end of this range.[12][13]

-

Olefinic Carbons (C-1 and C-5): Due to conjugation with the carbonyl group, the β-carbon (C-1) will be significantly deshielded, appearing around 150-160 ppm . The α-carbon (C-5) will be more shielded, with a predicted shift of 115-125 ppm .[2][14]

-

Oxetane Carbons (C-2 and C-4): The carbons of the oxetane ring are influenced by the electronegativity of the oxygen atom and ring strain. The carbon adjacent to the oxygen (C-2) is expected around 70-80 ppm , while C-4 is predicted to be in the range of 60-70 ppm .[15]

-

Benzylic Carbon (C-12): The benzylic carbon is expected to have a chemical shift in the range of 66-70 ppm .[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several strong absorptions corresponding to the various functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band for the α,β-unsaturated ester carbonyl group is expected in the region of 1715-1730 cm⁻¹ .[16][17]

-

C=C Stretch: The stretching vibration of the exocyclic carbon-carbon double bond, being part of a conjugated system, will likely appear as a medium intensity band around 1640-1660 cm⁻¹ .[18][19]

-

C-O Stretches: Two distinct C-O stretching bands are anticipated. The ester C-O stretch should appear as a strong band in the 1250-1300 cm⁻¹ region. The ether C-O stretch of the oxetane ring is expected in the 1000-1100 cm⁻¹ range.[20][21]

-

Aromatic C-H and C=C Stretches: The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.[22][23][24]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 204 , corresponding to the molecular weight of the compound (C₁₂H₁₂O₃).

-

Major Fragmentation Pathways: The most prominent fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z = 91 .[1][25] Another likely fragmentation is the loss of the benzyl group (C₇H₇) to give a fragment at m/z = 113 . Further fragmentation of the oxetane-containing portion is also possible.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A higher number of scans will be required due to the low natural abundance of ¹³C (typically 256 or more scans).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) for solution-phase analysis.

-

Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Average multiple scans (e.g., 16) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40 to 300 to detect the molecular ion and key fragments.

Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.30-7.45 ppm (m) |

| Benzylic Protons | 5.10-5.20 ppm (s) | |

| Vinylic Proton | 5.80-6.20 ppm (s) | |

| Oxetane Protons (C4-H) | 4.90-5.10 ppm (t) | |

| Oxetane Protons (C2-H) | 4.60-4.80 ppm (t) | |

| ¹³C NMR | Carbonyl Carbon | 165-175 ppm |

| Aromatic Carbons | 127-136 ppm | |

| Olefinic Carbon (β) | 150-160 ppm | |

| Olefinic Carbon (α) | 115-125 ppm | |

| Oxetane Carbon (C2) | 70-80 ppm | |

| Oxetane Carbon (C4) | 60-70 ppm | |

| Benzylic Carbon | 66-70 ppm | |

| IR | C=O Stretch | 1715-1730 cm⁻¹ |

| C=C Stretch | 1640-1660 cm⁻¹ | |

| C-O Stretch (Ester) | 1250-1300 cm⁻¹ | |

| C-O Stretch (Oxetane) | 1000-1100 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z 204 |

| Major Fragment | m/z 91 (Tropylium ion) | |

| Other Fragment | m/z 113 |

References

-

Burlingame, A. L., et al. "Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer." Journal of the American Society for Mass Spectrometry 20.8 (2009): 1536-1546. [Link]

-

Walton, W. L., and R. B. Hughes. "Infrared Spectra of α,β-Unsaturated Esters." Analytical Chemistry 28.8 (1956): 1388-1392. [Link]

-

LibreTexts. Infrared Spectroscopy. [Link]

-

Filo. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Northern Illinois University. The Infrared Spectra of Esters. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx. [Link]

-

University of Wisconsin. 1H NMR: Intermediate Level, Spectrum 8. [Link]

-

University of Delhi. Infrared Absorption Spectroscopy. [Link]

-

ResearchGate. 13 C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

-

ResearchGate. 13C Nuclear Magnetic Resonance Studies. XVI. 13C Spectra of some Substituted Acrylic Acids and their Methyl Esters. A Correlation of Olefinic Shieldings in α,β-unsaturated Carbonyl Systems. [Link]

-

ResearchGate. The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. [Link]

-

ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]

-

University of Wisconsin. NMR Spectroscopy - Organic Chemistry Data & Info. [Link]

-

University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Reddit. Fragmentation of benzyl acetate. [Link]

-

California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

SlideShare. The features of IR spectrum. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of California, Los Angeles. Table of IR Absorptions. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Chegg. The ?(()1)H-NMR chemical shifts of the vinyl αand β1H-atoms of (E) - Chegg. [Link]

-

Semantic Scholar. Chemical Space Exploration of Oxetanes. [Link]

-

University of Calgary. Table of Characteristic Proton NMR Shifts. [Link]

Sources

- 1. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. hil8_sln.html [ursula.chem.yale.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Solved The ?(()1)H-NMR chemical shifts of the vinyl | Chegg.com [chegg.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. www1.udel.edu [www1.udel.edu]

- 22. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 23. IR Absorption Table [webspectra.chem.ucla.edu]

- 24. eng.uc.edu [eng.uc.edu]

- 25. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

A Technical Guide to Benzyl 2-(oxetan-3-ylidene)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Benzyl 2-(oxetan-3-ylidene)acetate, a valuable building block in modern medicinal chemistry. We will explore its precise chemical nomenclature, outline a detailed synthetic protocol, and present its key physicochemical properties. The core of this guide focuses on the strategic application of the oxetane-3-ylidene acetate motif in drug discovery, highlighting its role as a versatile bioisostere. By leveraging this unique structural element, medicinal chemists can strategically modulate critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, to overcome common challenges in the development of novel therapeutics.

Nomenclature and Structure

The precise and unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility.

The structure features a benzyl ester connected to an acetic acid backbone, which is substituted with an exocyclic double bond to an oxetane ring at the 3-position. This exocyclic alkene introduces conformational rigidity, while the oxetane ring itself imparts unique stereoelectronic properties.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of modern organic synthesis, prized for its high reliability and stereoselectivity, typically favoring the formation of the (E)-alkene.

The causality behind choosing the HWE reaction lies in its superior performance over the classic Wittig reaction for generating α,β-unsaturated esters from ketones. The phosphonate-stabilized carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, which minimizes side reactions and simplifies purification.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes the synthesis starting from commercially available oxetan-3-one and benzyl 2-(diethoxyphosphoryl)acetate.

Materials:

-

Oxetan-3-one

-

Benzyl 2-(diethoxyphosphoryl)acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF.

-

Phosphonate Deprotonation: Benzyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) is dissolved in the THF. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and generates flammable hydrogen gas. This step must be performed under an inert atmosphere. The mixture is stirred for 30 minutes at 0 °C to allow for complete formation of the phosphonate carbanion.

-

Ketone Addition: A solution of oxetan-3-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield this compound as the final product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons synthesis.

Caption: Oxetane Bioisosterism in Lead Optimization.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design in drug discovery. Its synthesis via the robust Horner-Wadsworth-Emmons reaction makes it readily accessible. The true value of this building block lies in its ability to introduce the oxetane motif, a proven bioisostere that enables chemists to rationally engineer improved physicochemical and pharmacokinetic properties into lead compounds. The deliberate application of this scaffold can significantly de-risk drug development programs by addressing common liabilities such as poor solubility, metabolic instability, and undesirable basicity, ultimately accelerating the path to viable clinical candidates.

References

-

Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Taylor & Francis. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed. [Link]

-

This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry. [Link]

-

CAS No.1242160-03-7 | this compound. (n.d.). 960 Chemical Network. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2013). ResearchGate. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Properties of Benzyl 2-(oxetan-3-ylidene)acetate

Abstract

Benzyl 2-(oxetan-3-ylidene)acetate is a molecule of significant interest in contemporary drug discovery, primarily utilized as a building block for protein degraders.[1] Its unique structure, combining an α,β-unsaturated ester with a strained oxetane ring, imparts a distinct set of physicochemical properties that are crucial for its application in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical properties of this compound. In the absence of extensive empirical data for this specific molecule, this document outlines the computational methodologies required to predict its structural, electronic, and spectroscopic characteristics. By leveraging established theoretical frameworks and data from analogous structures, we present a predictive portrait of the molecule's behavior, offering a valuable resource for researchers in computational chemistry, pharmacology, and drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

The oxetane ring is an increasingly popular motif in drug design.[2][3] Its incorporation into small molecules can lead to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and reduced lipophilicity.[4][5] The oxetane moiety in this compound acts as a bioisostere for gem-dimethyl and carbonyl groups, offering a rigidified and polar scaffold.[4] The α,β-unsaturated ester functionality provides a reactive handle for further chemical modifications and can participate in crucial interactions with biological targets. Understanding the theoretical underpinnings of this molecule's structure and reactivity is paramount for its rational application in the design of novel therapeutics.

This guide will delve into the theoretical properties of this compound, providing a framework for its computational analysis. We will explore its molecular geometry, electronic landscape, and predicted spectroscopic signatures.

Molecular Structure and Conformational Landscape

The fundamental properties of this compound are derived from its unique three-dimensional structure. A combination of a flexible benzyl group, a planar α,β-unsaturated ester, and a strained, puckered four-membered oxetane ring dictates its conformational preferences and, consequently, its interaction with biological systems.

Core Structural Features

The molecule, with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol , is characterized by several key structural components.[1][6] The CAS number for this compound is 1242160-03-7.[1]

Caption: Molecular graph of this compound.

Conformational Analysis

The overall shape of this compound is not static. While the benzyl ring and the α,β-unsaturated system are largely planar, rotation around the C1-C7 and C7-O1 single bonds allows for conformational flexibility. The oxetane ring itself is not perfectly planar but adopts a puckered conformation to alleviate some of its inherent ring strain.[7] Computational studies on similar benzyl esters and ethers suggest that multiple low-energy conformers likely exist, differing in the orientation of the benzyl group relative to the ester plane.[2][8]

Table 1: Predicted Key Geometrical Parameters

| Parameter | Atoms Involved | Predicted Value | Justification & References |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C=O | C8=O2 | ~1.21 Å | Typical for α,β-unsaturated esters. |

| C=C | C9=C10 | ~1.34 Å | Standard double bond length. |

| C-O (ester) | C8-O1, C7-O1 | ~1.35 Å, ~1.45 Å | Characteristic of ester linkages. |

| C-O (oxetane) | C11-O3, C12-O3 | ~1.46 Å | From X-ray data of unsubstituted oxetane.[7] |

| C-C (oxetane) | C10-C11, C10-C12 | ~1.53 Å | From X-ray data of unsubstituted oxetane.[7] |

| **Bond Angles (°) ** | |||

| O=C-O | O2=C8-O1 | ~125° | Typical for esters. |

| C-O-C (oxetane) | C11-O3-C12 | ~90.2° | Highly strained angle, characteristic of oxetanes.[7] |

| C-C-C (oxetane) | C11-C10-C12 | ~84.8° | Highly strained angle, characteristic of oxetanes.[7] |

| **Dihedral Angles (°) ** |

| Oxetane Puckering | - | ~10-20° | Substituted oxetanes exhibit increased puckering.[7] |

Computational Methodology for Theoretical Property Prediction

To obtain precise theoretical data for this compound, a systematic computational workflow is required. Density Functional Theory (DFT) is a powerful and widely used method for predicting the properties of organic molecules with a good balance of accuracy and computational cost.[9]

Caption: A typical DFT workflow for predicting molecular properties.

Step-by-Step Protocol

-

Initial Structure Generation: A 3D model of this compound is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common DFT functional for this purpose is B3LYP with a basis set such as 6-31G(d).[9] This process will yield the predicted bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: A single-point energy calculation, often with a larger basis set like 6-311+G(d,p) for improved accuracy, can be used to determine electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity, and the electrostatic potential (ESP) map, which visualizes the charge distribution.

-

Spectroscopic Prediction:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts.[4][9]

-

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation.

-

Predicted Theoretical Properties

While specific DFT calculations for this compound are not publicly available, we can predict its key theoretical properties based on the methodologies described above and data from analogous compounds.

Electronic Properties

The α,β-unsaturated ester system is an electron-withdrawing group, which will significantly influence the electronic properties of the molecule. The HOMO is expected to be localized on the benzyl ring and the C=C double bond, while the LUMO will likely be centered on the carbonyl group and the α,β-unsaturated system. This distribution suggests that the molecule is susceptible to nucleophilic attack at the β-carbon of the double bond and the carbonyl carbon. The oxetane's oxygen atom will be a region of high electron density and a hydrogen bond acceptor.

Predicted Spectroscopic Data

The predicted NMR chemical shifts are based on the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Benzyl CH (aromatic) | 7.2-7.4 | 127-136 | Typical aromatic region. |

| Benzyl CH₂ | ~5.1 | ~66 | Deshielded by the adjacent ester oxygen. |

| Vinylic CH | ~5.8-6.2 | ~115-125 | In the typical range for α,β-unsaturated esters. |

| Oxetane CH₂ | 4.5-4.9 | ~70-75 | Deshielded due to proximity to the electronegative oxygen and the exocyclic double bond. |

| Carbonyl C | - | ~165-170 | Characteristic of an ester carbonyl. |

| C=C (alpha) | - | ~115-125 | Shielded relative to the beta carbon. |

| C=C (beta) | - | ~150-160 | Deshielded due to conjugation with the carbonyl. |

The IR spectrum will be dominated by strong absorptions from the carbonyl and C=C double bonds.

Table 3: Predicted Characteristic IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H (aromatic) | 3030-3100 | Medium | |

| C-H (aliphatic) | 2850-3000 | Medium | |

| C=O (ester) | ~1710-1730 | Strong | Conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |

| C=C (alkene) | ~1620-1650 | Medium-Strong | The exocyclic nature on a strained ring may slightly increase the frequency. |

| C-O (ester) | 1150-1250 | Strong |

| C-O-C (oxetane) | ~980 | Medium-Strong | Characteristic oxetane ring breathing mode. |

The fragmentation of this compound in a mass spectrometer is expected to follow patterns observed for benzyl esters.[1]

-

Loss of Benzyl Radical: A primary fragmentation pathway is the cleavage of the benzyl group to form a stable benzyl cation (C₇H₇⁺) at m/z 91.

-

Loss of Ketene from the Acetate Moiety: Rearrangement and loss of a neutral ketene molecule (CH₂=C=O) is another common fragmentation for acetate esters.

-

Oxetane Ring Fragmentation: The strained oxetane ring can undergo various ring-opening and fragmentation pathways.

Conclusion